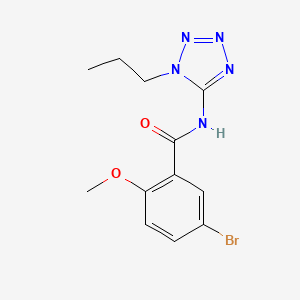
1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methylcyclohexyl)-1,4-diazepane, also known as L-787,997, is a synthetic compound that belongs to the diazepane class of compounds. It has been studied for its potential use in various applications, including as an analgesic and as a treatment for anxiety disorders.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane is not fully understood. However, it is believed to act as a selective agonist of the δ-opioid receptor, which is involved in the modulation of pain and anxiety. It is also thought to have activity at the α2-adrenergic receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of pain. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, it has been shown to have sedative effects in animal models of sleep.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane in lab experiments is that it has been shown to have analgesic and anxiolytic effects comparable to those of morphine and benzodiazepines, respectively, but with fewer side effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane. One direction is to further investigate its mechanism of action, which could help to identify potential therapeutic targets for pain and anxiety disorders. Another direction is to explore its potential use in combination with other drugs, which could enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis method of 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane involves the reaction of 4-methylcyclohexanone with ethylene diamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with methyl iodide to yield this compound.
Scientific Research Applications
1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane has been studied for its potential use as an analgesic and as a treatment for anxiety disorders. In animal studies, it has been shown to have analgesic effects comparable to those of morphine, but with fewer side effects. Additionally, it has been shown to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-4-6-13(7-5-12)15-9-3-8-14(2)10-11-15/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUORCQIINOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)



![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)

![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)

